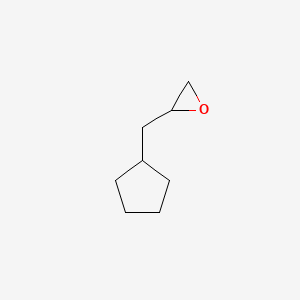

2-(Cyclopentylmethyl)oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

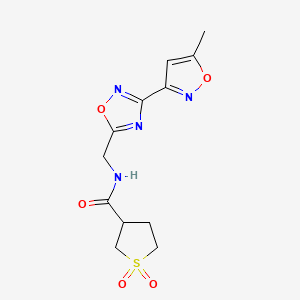

2-(Cyclopentylmethyl)oxirane is a chemical compound with the CAS Number: 104727-79-9 . It has a molecular weight of 126.2 and its IUPAC name is this compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, oxiranes in general are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . They can also be used to obtain functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14O/c1-2-4-7(3-1)5-8-6-9-8/h7-8H,1-6H2 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

Oxiranes, including this compound, are known to undergo ring-opening reactions . These reactions are commonly used in the synthesis of various products .Wissenschaftliche Forschungsanwendungen

Catalysis and Polymerization

2-(Cyclopentylmethyl)oxirane, as part of the broader class of oxiranes (epoxides), is significant in catalysis and polymerization reactions. Oxiranes, including this compound, react with carbon dioxide in the presence of various catalysts to form cyclic carbonates, a reaction that stands out for its carbon dioxide utilization and the high reactivity of epoxides. This process is facilitated by a wide array of catalysts ranging from simple alkali metal salts to complex transition-metal complexes, highlighting the versatility of oxiranes in synthetic chemistry and their potential in creating sustainable materials (Darensbourg & Holtcamp, 1996).

Synthesis of Bicyclic Structures

The reactivity of oxiranes like this compound is also exploited in the synthesis of complex molecular structures. For instance, vinylic oxiranes have been used in rhodium-catalyzed tandem cycloaddition/Claisen rearrangement reactions with alkynes, leading to bicyclo[3.1.0]hexanes. This method demonstrates the strategic and atom-economic utility of oxiranes in constructing novel bicyclic frameworks with significant implications in drug development and material science (Feng & Zhang, 2011).

Genetic Safety and Toxicology

In the realm of safety and toxicology, the reactivity of oxiranes, including derivatives like this compound, is a double-edged sword. While their high reactivity is beneficial in synthetic applications, it can also lead to adverse biological effects. Studies on oxiranes have shown that they can induce micronuclei formation and gene mutations in mammalian cells, highlighting the importance of understanding their genetic safety profile, especially when developing new materials and drugs (Schweikl, Schmalz, & Weinmann, 2004).

Marine Natural Products

Exploration of marine-derived fungi has led to the discovery of compounds like oxirapentyns, derived from oxiranes, showcasing the role of oxirane structures in the diversity of natural products. These compounds, with their highly oxygenated chromene derivatives, underline the potential of oxiranes in the discovery of novel bioactive molecules with applications ranging from pharmaceuticals to agrochemicals (Yurchenko et al., 2014).

Wirkmechanismus

Target of Action

Oxiranes, in general, are known to interact with various biological targets due to their electrophilic character .

Mode of Action

The mode of action of 2-(Cyclopentylmethyl)oxirane involves a series of chemical reactions. In the presence of a tertiary amine, the oxirane undergoes a quaternization reaction, forming a tetraalkylammonium carboxylate, which acts as the true catalyst of the reaction . This carboxylate then performs a nucleophilic attack on the oxirane, leading to the formation of a new compound and the regeneration of the carboxylate .

Biochemical Pathways

For instance, they can undergo ring-opening reactions, leading to the formation of various functionalized molecules .

Pharmacokinetics

The properties of oxiranes, in general, can be influenced by factors such as their chemical structure, the presence of functional groups, and the biological environment .

Result of Action

The result of the action of this compound involves the formation of new compounds through a series of chemical reactions . The exact molecular and cellular effects of these reactions depend on the specific targets and pathways involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other chemical compounds, the pH of the environment, temperature, and the presence of catalysts .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(cyclopentylmethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-4-7(3-1)5-8-6-9-8/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBATMRQJOXMIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2931409.png)

![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2931412.png)

![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2931419.png)

![2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2931423.png)

![Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine](/img/structure/B2931425.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2931430.png)